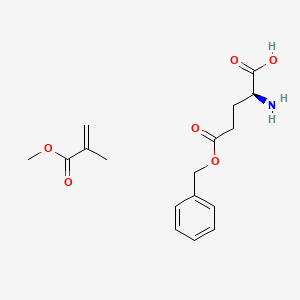
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate is a complex organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by its unique structure, which includes an amino group, a keto group, and a phenylmethoxy group attached to a pentanoic acid backbone. The presence of methyl 2-methylprop-2-enoate adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate typically involves multi-step organic synthesis. One common approach is to start with the amino acid precursor, which undergoes a series of reactions including protection, oxidation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Glutamine and Derivatives: These compounds share structural similarities with (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate, particularly in the presence of amino and keto groups.
Phenylmethoxy Compounds: Compounds with phenylmethoxy groups exhibit similar reactivity and can undergo similar chemical transformations.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
CAS No. |
32799-40-9 |
|---|---|
Molecular Formula |
C17H23NO6 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15NO4.C5H8O2/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-4(2)5(6)7-3/h1-5,10H,6-8,13H2,(H,15,16);1H2,2-3H3/t10-;/m0./s1 |
InChI Key |
KBGGVPIWNPZPJF-PPHPATTJSA-N |
SMILES |
CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Isomeric SMILES |
CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(=C)C(=O)OC.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |
Synonyms |
PMMA-P-Glu-OBzl poly(methyl methacrylate)-poly(gamma-benzylglutamate) copolyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















